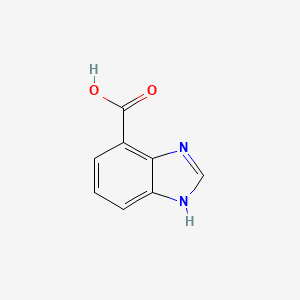

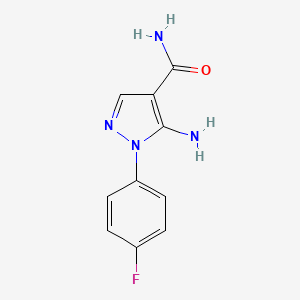

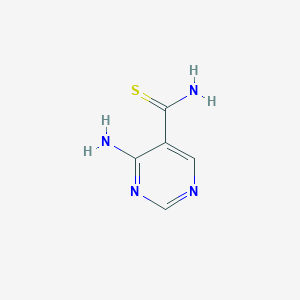

4-氨基嘧啶-5-甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Aminopyrimidine derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a pyrimidine ring, a structure found in many biologically active molecules, including nucleotides and several drugs.

Synthesis Analysis

The synthesis of 4-aminopyrimidine derivatives has been explored through various methods. One such method involves a TfOH-mediated [2 + 2 + 2] cycloaddition of ynamides with two discrete nitriles, which allows for the creation of multi-substituted 4-aminopyrimidine with good to excellent yields . Another approach includes the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine followed by nucleophilic substitution to yield 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines with potent analgesic and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of 4-aminopyrimidine derivatives can be complex and is often tailored for specific biological targets. For instance, 4-aminopyrimidine-5-carbaldehyde oximes have been identified as potent VEGFR-2 inhibitors, with the synthesis and structure-activity relationship (SAR) being critical for their biological efficacy . Additionally, the crystal structures of related aminopyrimidine sulfonate/carboxylate interactions have been studied, revealing hydrogen-bonded bimolecular ring motifs with graph-set notation R22(8), which are significant for understanding the binding interactions of these compounds .

Chemical Reactions Analysis

The reactivity of 4-aminopyrimidine derivatives allows for further chemical transformations. For example, 3-Methyl-5-nitropyrimidin-4(3H)-one can undergo ring transformation with enaminones to yield functionalized 4-aminopyridines, demonstrating the versatility of the pyrimidine ring in chemical reactions . Additionally, 5-amino-4-cyanopyrazoles, synthesized using a novel flow microwave device, can be converted to more complex pyrazolopyrimidine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopyrimidine derivatives are influenced by their molecular structure. Novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine exhibit excellent thermal stability and mechanical properties, with glass transition temperatures ranging from 307-434 degrees C and weight loss temperatures between 556-609 degrees C under air . These properties are crucial for the potential application of these compounds in materials science.

科学研究应用

抗真菌和抗菌效力

4-氨基嘧啶-5-甲硫酰胺及其衍生物在抗真菌和抗菌应用中显示出潜力。例如,相关的化合物 2-烷基硫代吡啶-4-甲硫酰胺对酵母菌和皮肤癣菌表现出抑制活性,某些化合物表现出选择性的抑菌活性 (Klimesová、Otčenášek 和 Waisser,1996)。此外,对嘧啶化合物(包括氨基嘧啶)的研究表明,对各种菌株具有显着的抗菌活性 (Karthic、Andrews 和 Subramani,2017)。

在癌症研究中的潜力

在癌症研究中,已经探索了 4-氨基嘧啶-5-甲硫酰胺的衍生物。结构相似的吡唑-1-甲硫酰胺核苷类对各种人癌细胞系表现出有希望的抗增殖活性 (Radwan、Khalid、Amer 和 Alotaibi,2019)。

激酶抑制中的抑制活性

4-氨基嘧啶-5-甲硫酰胺及其类似物在激酶相关研究中被确认为有效的抑制剂。例如,发现 4-氨基嘧啶-5-甲醛肟具有很强的 VEGFR-2 抑制活性,这在靶向癌症治疗方面具有重要意义 (Huang、Li、Lamontagne、Greenberger 和 Connolly,2011)。

在神经和酶抑制中的作用

与 4-氨基嘧啶-5-甲硫酰胺相关的化合物已被研究其对神经过程和酶抑制的影响。例如,发现氨基嘧啶会影响神经元膜中的离子电导,特别是影响钾通道 (Yeh、Oxford、Wu 和 Narahashi,1976)。

在 QSAR 研究中的应用

定量构效关系 (QSAR) 研究采用 4-氨基嘧啶-5-甲硫酰胺的衍生物来分析和预测化合物的活性,进一步了解它们的生物相互作用和潜在应用 (Nekoei、Mohammadhosseini 和 Pourbasheer,2015)。

安全和危害

未来方向

While the specific future directions for 4-Aminopyrimidine-5-carbothioamide are not mentioned in the search results, it’s worth noting that pyrimidines, in general, are an important pharmacophore for the development of new drugs . They find widespread use in medicine , and there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents .

属性

IUPAC Name |

4-aminopyrimidine-5-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSJDYHOPFRSFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372369 |

Source

|

| Record name | 4-aminopyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyrimidine-5-carbothioamide | |

CAS RN |

56584-63-5 |

Source

|

| Record name | 56584-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminopyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)